molecular formula C7H13NO3S B045373 N-Isobutyryl-L-cysteine CAS No. 124529-02-8

N-Isobutyryl-L-cysteine

Cat. No. B045373
CAS RN: 124529-02-8
M. Wt: 191.25 g/mol
InChI Key: BWBQXMAXLAHHTK-YFKPBYRVSA-N
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Description

Synthesis Analysis

The synthesis of N-Isobutyryl-L-cysteine involves chemical procedures that yield this compound with specific characteristics. Notably, novel this compound/2-mercaptoethylamine (MEA, cysteamine) conjugates have been designed and synthesized, demonstrating potential applications due to their antioxidant and anti-HIV properties in human macrophages (Smietana et al., 2008).

Molecular Structure Analysis

Studies on gold nanoparticles covered with this compound have provided insight into the molecular structure and optical activity of the compound. These particles, highly soluble in water, allow for the application of chiroptical techniques, offering a basis for understanding its molecular structure through vibrational circular dichroism (VCD) and circular dichroism (CD) spectroscopy (Gautier & Bürgi, 2006).

Chemical Reactions and Properties

Chemical reactions involving this compound, such as those with the substrate analogue delta-(l-alpha-aminoadipoyl)-l-cysteinyl-d-alpha-aminobutyrate, shed light on the compound's reactivity and interaction with enzymes. These reactions have provided valuable information about the production of beta-lactam products, highlighting the compound's chemical reactivity and potential for synthesis applications (Long et al., 2003).

Physical Properties Analysis

The preparation of gold nanoparticles with this compound has facilitated the study of its physical properties, particularly in terms of solubility and optical activity. The ability to separate these particles according to their charge and size into well-defined compounds has enabled a deeper understanding of the physical attributes of this compound-conjugated materials (Gautier & Bürgi, 2006).

Chemical Properties Analysis

The chemical properties of this compound have been explored through its interactions and effects in various biochemical contexts. Its role as a donor of systemic thiols, however, has shown no significant effect on exacerbation rates in chronic bronchitis, suggesting a complex interplay of its chemical properties in biological systems (Ekberg-Jansson et al., 1999).

Scientific Research Applications

  • Enantioselective Recognition : Modified gold electrodes using N-isobutyryl-cysteine can enantioselectively recognize dopa enantiomers, making them useful for specific detection of dopa enantiomers in the presence of ascorbic acid or tyrosine (Han et al., 2012).

  • Antioxidant and Anti-HIV Properties : New conjugates of N-isobutyryl-L-cysteine/MEA show promising properties as antioxidants and in anti-HIV applications in human macrophages, suggesting potential in HIV infection treatment (Smietana et al., 2008).

  • Optical Activity in Nanoparticles : Gold nanoparticles covered with N-isobutyryl-cysteine demonstrate strong optical activity in the UV-vis and infrared spectra, providing a basis for further investigation into nanotechnology and material sciences (Gautier & Bürgi, 2006).

  • Selective Adsorption : The selective adsorption of human serum albumin on surfaces modified with N-isobutyryl-cysteine enantiomers has been observed, indicating the compound's potential in bioengineering and medical sciences (Chen et al., 2012).

Mechanism of Action

Target of Action

N-Isobutyryl-L-cysteine is primarily used as a chiral derivatizing agent . It is widely used for the separation of amino acid enantiomers . It is also employed along with gold particles on a monolayer surface to separate single-stranded DNA, via the interaction between the dipole moment of this compound and the negative charge of single-stranded DNA .

Mode of Action

This compound interacts with its targets through its chiral properties. It is used as a chiral derivatization agent for the determination of D- and L-amino acids in natural/synthetic bioactive peptides, pharmaceutical formulations . It is also used in the absolute configuration of selenomethionine using chromatography techniques .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the separation and identification of amino acid enantiomers .

Pharmacokinetics

As a chiral derivatizing agent, it is primarily used in laboratory settings for the separation of amino acid enantiomers

Result of Action

The primary result of this compound’s action is the successful separation of amino acid enantiomers . It is also used to improve the cyclic stability while maintaining the high activity in the NIBC@AuNCs/rGO catalyst system .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the efficiency of its use as a chiral derivatizing agent can be affected by the conditions under which chromatography techniques are performed . .

Future Directions

“N-Isobutyryl-L-cysteine” has potential applications in the field of chiral bio-interfaces for controlling biological response and the further application of interface chirality materials for biomedical . It has been used in studies involving the interaction between chiral interfaces and L-methotrexate .

Biochemical Analysis

Biochemical Properties

N-Isobutyryl-L-cysteine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a chiral derivatization agent for the determination of D- and L-amino acids in natural/synthetic bioactive peptides and pharmaceutical formulations . It has also been employed along with gold particles on a monolayer surface to separate single-stranded DNA .

Cellular Effects

This compound has shown to influence cell function. For example, it was found that the quantity of adhered cells on the L-N-Isobutyryl-L-cysteine surface was higher than that of the D surface, and the cells on the L surface more tended to deform and spread along the surface .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules and changes in gene expression. For instance, it has been shown that this compound can interact with L-methotrexate, a chemotherapy agent and immune system suppressant .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability over time. For example, a study found that modifying the -NH3+ group in cysteine into imine to form this compound substantially improved the cyclic stability while maintaining the high activity in the this compound@AuNCs/rGO catalyst system .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it has been used in studies involving animal models. For instance, gold nanoclusters functionalized with this compound were used for the prevention of α-syn fibrillation in vitro, and in vivo experiments using mouse PD models showed amelioration of behavior disorders with this nanosystem .

properties

IUPAC Name

(2R)-2-(2-methylpropanoylamino)-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-4(2)6(9)8-5(3-12)7(10)11/h4-5,12H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBQXMAXLAHHTK-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)N[C@@H](CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30154424
Record name N-Isobutyrylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30154424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

124529-02-8
Record name N-Isobutyrylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124529028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Isobutyrylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30154424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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